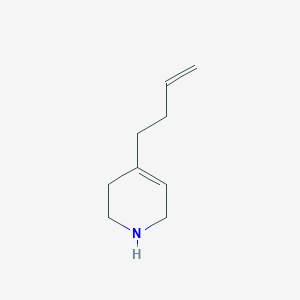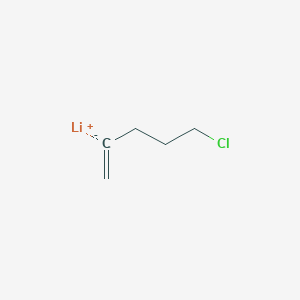
lithium;5-chloropent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;5-chloropent-1-ene is an organolithium compound with the molecular formula C5H9ClLi It is a derivative of 5-chloropent-1-ene, where a lithium atom is bonded to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-chloropent-1-ene typically involves the reaction of 5-chloropent-1-ene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 5-chloropent-1-ene is treated with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Lithium;5-chloropent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boronic acids, and various electrophiles. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation or hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with a halide, the product would be a substituted pentene derivative.
科学的研究の応用
Lithium;5-chloropent-1-ene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of lithium;5-chloropent-1-ene involves the reactivity of the lithium-carbon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, forming new bonds and creating more complex structures.
類似化合物との比較
Similar Compounds
5-Chloropent-1-ene: The parent compound without the lithium atom.
5-Chloropent-1-yne: A similar compound with a triple bond instead of a double bond.
5-Bromopent-1-ene: A similar compound with a bromine atom instead of chlorine.
Uniqueness
Lithium;5-chloropent-1-ene is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The lithium-carbon bond is highly reactive, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
92490-53-4 |
|---|---|
分子式 |
C5H8ClLi |
分子量 |
110.5 g/mol |
IUPAC名 |
lithium;5-chloropent-1-ene |
InChI |
InChI=1S/C5H8Cl.Li/c1-2-3-4-5-6;/h1,3-5H2;/q-1;+1 |
InChIキー |
XNRRNMCFJKSSKW-UHFFFAOYSA-N |
正規SMILES |
[Li+].C=[C-]CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
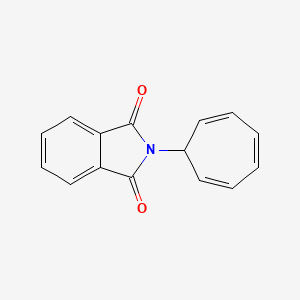
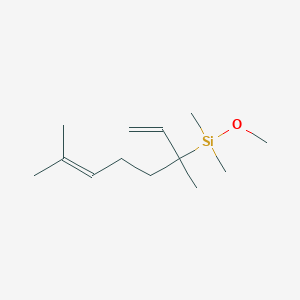
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
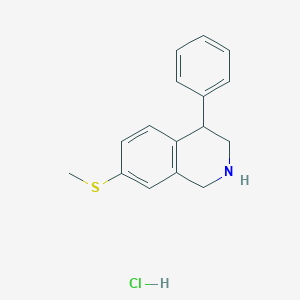
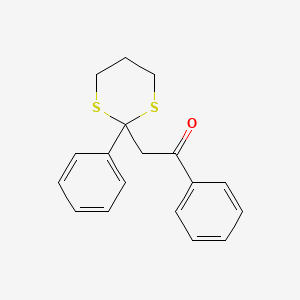
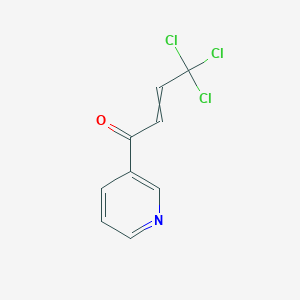
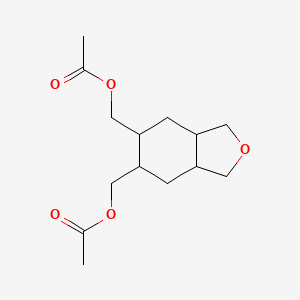
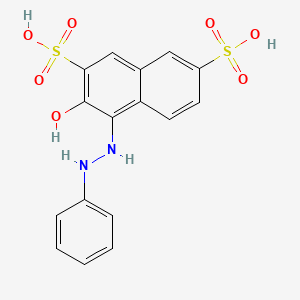
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
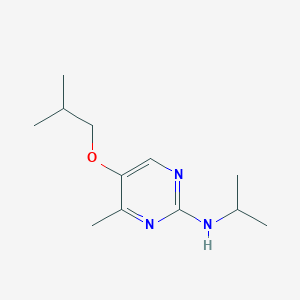
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
